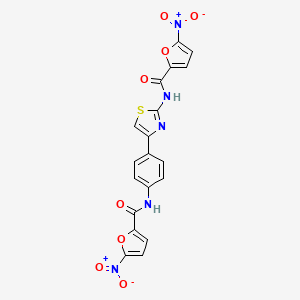

5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20-11-3-1-10(2-4-11)12-9-33-19(21-12)22-18(26)14-6-8-16(32-14)24(29)30/h1-9H,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZCBBFKVVTASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate. This compound is effective against both gram-negative and gram-positive bacteria.

Mode of Action

It is known to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate. This activity is believed to affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase.

Biochemical Pathways

The compound this compound affects the biochemical pathways related to glucose and pyruvate metabolism. By inhibiting the enzymes involved in these pathways, it disrupts the energy production in bacteria, leading to their death.

Pharmacokinetics

Similar nitrofuran compounds are known to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine. The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By disrupting the energy production in bacteria, it prevents their proliferation and leads to their death.

Biological Activity

5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C19H11N5O8S

- Molecular Weight : 453.38 g/mol

- CAS Number : 325986-46-7

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial properties. Nitro compounds, including this one, are known to exhibit a range of biological effects due to their ability to generate reactive intermediates upon reduction.

Antimicrobial Activity

Research indicates that nitro-containing compounds can act against various pathogens through several mechanisms:

- DNA Damage : Upon reduction, nitro groups can form reactive species that bind covalently to DNA, leading to cell death and inhibition of growth .

- Biofilm Inhibition : Some studies suggest that this compound may also inhibit biofilm formation, which is crucial for the survival and virulence of many bacteria .

Case Studies

- Antibacterial Activity : A study published in Journal of Medicinal Chemistry explored the antibacterial properties of various nitro derivatives, including compounds similar to this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.39 µg/mL to 15.62 µg/mL depending on the specific structure and substituents .

- Trypanocidal Activity : Another significant study highlighted the trypanocidal effects of nitro compounds, demonstrating that certain structural modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness. The findings suggested a correlation between structural complexity and biological efficacy .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Reduction to Active Species : The nitro group undergoes enzymatic reduction to form reactive intermediates.

- Covalent Binding to Biomolecules : These intermediates can bind to nucleic acids and proteins, disrupting cellular functions and leading to apoptosis or necrosis in microbial cells.

Data Table: Biological Activity Summary

Scientific Research Applications

Overview

The compound has been primarily studied for its antimicrobial properties. Nitro compounds are known for their ability to generate reactive intermediates upon reduction, leading to various biological effects.

Mechanisms of Antimicrobial Activity

- DNA Damage : The nitro group can form reactive species that bind covalently to DNA, resulting in cell death.

- Biofilm Inhibition : Some studies suggest that this compound may inhibit biofilm formation, crucial for the survival and virulence of many bacteria.

Case Studies

-

Antibacterial Activity :

- A study published in the Journal of Medicinal Chemistry explored the antibacterial properties of various nitro derivatives, including this compound. Results showed effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.39 µg/mL to 15.62 µg/mL depending on structural variations.

-

Trypanocidal Activity :

- Another significant study highlighted the trypanocidal effects of nitro compounds, demonstrating that structural modifications could enhance activity against Trypanosoma brucei, the causative agent of sleeping sickness.

| Property | Details |

|---|---|

| IUPAC Name | 5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]phenyl]furan-2-carboxamide |

| InChI | InChI=1S/C19H11N5O8S/c25-17(13-5-7-15(31-13)23(27)28)20... |

| InChI Key | KLZCBBFKVVTASU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)N+[O-])NC(=O)C4=CC=C(O4)N+[O-]) |

Pharmacokinetics and Safety Profile

Similar nitrofuran compounds are known to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine. However, safety profiles must be evaluated through rigorous testing due to potential toxicity associated with nitro compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and its analogs:

Structural and Functional Differences

- Electron-Withdrawing Groups : The target compound’s dual nitro groups enhance electrophilicity compared to analogs with single nitro substituents (e.g., Compound 16). This may increase reactivity but also toxicity risks .

- Substituent Diversity : The trifluoromethoxy group in Compound 16 improves lipophilicity and membrane penetration, whereas the target’s phenyl-thiazole bridge adds steric bulk, which could influence pharmacokinetics .

Research Implications and Challenges

- Optimization Needs : The target compound’s structural complexity may hinder solubility and bioavailability. Introducing solubilizing groups (e.g., polyethylene glycol) or modifying the phenyl ring (e.g., fluorination) could address this .

- Toxicity Concerns: Nitroheterocycles are associated with mutagenicity; comparative studies with non-nitro analogs (e.g., urea derivatives in ) are warranted .

- Mechanistic Studies : Molecular dynamics simulations (as referenced in ) could elucidate the target’s binding mode relative to thiophene-based analogs .

Q & A

Q. What are the optimal synthetic routes for 5-nitro-N-(4-(4-(5-nitrofuran-2-carboxamido)phenyl)thiazol-2-yl)furan-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Step 1 : Preparation of nitrofuran-2-carboxylic acid derivatives via nitration of furan precursors under controlled HNO₃/H₂SO₄ conditions (60–70°C, 4–6 hrs) .

- Step 2 : Amide bond formation between the nitrofuran moiety and the thiazole-phenyl intermediate using coupling agents like EDCI/HOBt in DMF at room temperature for 12–24 hrs .

- Step 3 : Final purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) and recrystallization from ethanol .

Yield optimization requires strict control of solvent polarity (e.g., DMF for solubility) and catalyst screening (e.g., DMAP for sterically hindered couplings) .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for nitro groups (δ 8.2–8.5 ppm for aromatic protons) and amide linkages (δ 10.2–10.8 ppm for -NH) .

- HPLC : Use a C18 column (MeCN:H₂O 70:30) to verify purity >95% .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 469.05) .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What initial biological screening models are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitrofuran derivatives showing IC₅₀ values of 2–8 µg/mL .

- Enzyme Inhibition : Test against COX-1/COX-2 via fluorometric assays, comparing inhibition to reference drugs (e.g., Celecoxib) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve biological potency?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the phenyl ring (para/meta positions) and compare IC₅₀ values .

- Bioisosteric Replacement : Replace thiazole with oxadiazole or triazole cores to assess metabolic stability .

- 3D-QSAR Modeling : Use Schrödinger Maestro to correlate electronic (e.g., nitro group charge) and steric parameters with activity .

Q. What mechanistic insights exist for its potential enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Simulate binding to COX-2 (PDB ID 5KIR) to identify key interactions (e.g., hydrogen bonding with Tyr385 and hydrophobic contacts with Val523) .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) using varying substrate concentrations .

Q. How can researchers resolve contradictions in reported biological data?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antimicrobial results using both MIC (broth dilution) and disk diffusion methods .

- Strain-Specific Analysis : Test activity against clinical isolates (e.g., MRSA) to address variability in lab-adapted strains .

- Metabolic Stability Checks : Incubate compounds with liver microsomes to rule out false positives from metabolite interference .

Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility (logP reduction from 3.2 to 1.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve half-life in plasma .

Q. How can reactive intermediates during synthesis be detected and controlled?

- Methodological Answer :

- LC-MS Monitoring : Track nitroso intermediates (m/z 320–340) during nitration steps .

- Trapping Agents : Add TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to quench radical byproducts in coupling reactions .

Q. What functional groups are critical for selective targeting of biological pathways?

- Methodological Answer :

- Nitro Group : Essential for redox cycling and ROS generation in antimicrobial activity (confirmed via deletion analogs showing 10-fold reduced potency) .

- Amide Linkage : Maintains conformational rigidity for receptor binding (supported by X-ray crystallography of analog-protein complexes) .

Q. What advanced techniques address low yields in large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Use continuous reactors for nitration steps (residence time 30 mins, 70°C) to improve reproducibility .

- Microwave-Assisted Synthesis : Reduce reaction time for amide couplings from 24 hrs to 2 hrs (80°C, 300 W) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.